1-Hexanol, 6-iodo-, acetate
Description
Contextual Significance of Halogenated Alkyl Acetates in Organic Synthesis
Halogenated organic compounds are cornerstones of modern synthetic chemistry. wikipedia.org Their utility stems from the carbon-halogen bond, which can be readily transformed. Alkyl halides, in particular, are powerful alkylating agents, capable of transferring an alkyl group to a variety of nucleophiles. wikipedia.orggoogle.com This reactivity is fundamental to constructing larger molecular frameworks.
The presence of an acetate (B1210297) group alongside a halogen introduces a protected hydroxyl functionality. The acetate group is relatively stable under a range of reaction conditions but can be easily removed (deprotected) via hydrolysis to reveal the alcohol. This strategy allows chemists to perform reactions at the halogenated end of the molecule without interference from a more reactive alcohol group.
Organoiodine compounds, a subset of halogenated molecules, are particularly valued in cross-coupling reactions. nih.govbeilstein-journals.orgacs.org The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), making alkyl iodides highly reactive and excellent substrates for reactions like Suzuki, Sonogashira, and Heck couplings, which are pivotal for creating new carbon-carbon bonds. beilstein-journals.orgchemistryviews.org The use of hypervalent organoiodine compounds has also emerged as a strategy for complex transformations. beilstein-journals.orgresearchgate.net
Evolution of Synthetic Strategies for ω-Iodoalkyl Acetates
The synthesis of ω-iodoalkyl acetates, such as 1-Hexanol, 6-iodo-, acetate, typically involves strategic manipulations of bifunctional starting materials. A common and enduring method for preparing alkyl iodides from their corresponding bromides or chlorides is the Finkelstein reaction . byjus.comwikipedia.org This nucleophilic substitution (Sɴ2) reaction involves treating an alkyl chloride or bromide with sodium iodide in acetone. byjus.comwikipedia.org The reaction is driven to completion because sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not and precipitates out of the solution, illustrating Le Châtelier's principle. wikipedia.orgic.ac.uk This method is highly effective for primary halides. wikipedia.org
For example, poly[3-(6-bromohexyl)thiophene] has been successfully converted to poly[3-(6-iodohexyl)thiophene] through an Sɴ2 displacement using sodium iodide, demonstrating the effectiveness of this halogen exchange on a polymer-supported substrate. arkat-usa.org
Alternative strategies often begin with a diol, such as 1,6-hexanediol. One of the hydroxyl groups can be selectively protected, for instance, with a tert-butyldimethylsilyl (TBDMS) group. nih.gov The remaining free hydroxyl group can then be converted to an iodide. A classic method for this transformation is the Appel reaction , which uses triphenylphosphine (B44618) and iodine to replace a hydroxyl group with an iodide. nih.gov Following the iodination, the protecting group can be removed, and the now-free hydroxyl group can be acetylated using reagents like acetic anhydride (B1165640) or acetyl chloride to yield the final ω-iodoalkyl acetate.
Overview of Research Trajectories for this compound
Specific research focusing solely on this compound is limited; however, its utility is evident from its documented use as a key intermediate in the synthesis of more complex molecules. Its research trajectory is that of a bifunctional building block or linker, valued for its ability to introduce a six-carbon chain with two distinct functionalities.
One end of the molecule, the primary iodide, serves as an excellent electrophile for nucleophilic substitution reactions or as a precursor for organometallic reagents. The other end, the acetate, acts as a stable, protected form of an alcohol.
A clear example of its application is in the synthesis of complex thiophene-based materials. In one study, 6-iodohexyl acetate was used as a reagent in the preparation of a precursor for functionalized polymers. rsc.org It has also been documented as a reactant in the synthesis of 2-[(6-iodohexyl)sulfanyl]phenyl acetate, showcasing its role as an alkylating agent for sulfur nucleophiles. ontosight.ai These applications highlight the compound's role in constructing molecules where a flexible six-carbon tether is required to link different molecular fragments. The ability to later hydrolyze the acetate to a terminal alcohol provides a further site for modification, enhancing its synthetic versatility.
Properties
IUPAC Name |
acetic acid;6-iodohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13IO.C2H4O2/c7-5-3-1-2-4-6-8;1-2(3)4/h8H,1-6H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFIHSYPPQYDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCCI)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703759 | |
| Record name | Acetic acid--6-iodohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77295-58-0 | |
| Record name | Acetic acid--6-iodohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Hexanol, 6 Iodo , Acetate
Convergent and Divergent Synthetic Routes
The construction of 1-Hexanol, 6-iodo-, acetate (B1210297) can be achieved through several strategic pathways, each offering distinct advantages in terms of precursor availability and reaction efficiency. These routes can be broadly categorized as direct iodination of acetate precursors, esterification of a pre-functionalized iodo-alcohol, and multi-step conversions from basic aliphatic feedstocks.
Direct Iodination of Hexyl Acetate Precursors
A conceptually straightforward approach to 1-Hexanol, 6-iodo-, acetate involves the direct selective iodination of a hexyl acetate derivative at the terminal position. However, achieving high regioselectivity in the direct iodination of an unactivated primary C-H bond presents a significant challenge in synthetic chemistry. Modern methods for such transformations are continually being developed, but specific examples for the direct conversion of hexyl acetate to its 6-iodo derivative are not prominently reported in standard literature.
A more viable, albeit indirect, approach within this category is the Finkelstein reaction. This classic nucleophilic substitution reaction allows for the conversion of an alkyl chloride or bromide to an alkyl iodide. mdpi.comiitk.ac.inwikipedia.org In this context, 6-chloro-1-hexanol or 6-bromo-1-hexanol can be first acetylated to form the corresponding 6-halo-1-hexyl acetate. Subsequent treatment with an iodide salt, typically sodium iodide (NaI) in a solvent like acetone, facilitates the halide exchange to yield this compound. The success of the Finkelstein reaction is often driven by the precipitation of the less soluble sodium chloride or bromide in acetone, shifting the equilibrium towards the desired iodo product. wikipedia.orgic.ac.uk
Table 1: Representative Conditions for Finkelstein Reaction on Haloalkyl Esters
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 6-bromohexyl acetate | NaI | Acetone | Reflux | 12-24 | >90 |
| 6-chlorohexyl acetate | NaI | Acetone | Reflux | 24-48 | 85-95 |
Note: The data in this table is illustrative and based on typical conditions for Finkelstein reactions on similar substrates. Specific yields may vary depending on the precise reaction conditions.
Esterification of 6-Iodo-1-hexanol with Acetic Acid Derivatives
A highly efficient and common strategy for the synthesis of this compound is the esterification of the precursor, 6-iodo-1-hexanol. This method allows for the late-stage introduction of the acetate group, which can be advantageous if the iodo functionality is sensitive to conditions used in other synthetic steps.
The esterification can be carried out using various acetic acid derivatives, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine or a tertiary amine to neutralize the acidic byproduct. libretexts.org The use of acetic anhydride is generally preferred for its lower cost and easier handling compared to acetyl chloride. The reaction is typically performed in an aprotic solvent like dichloromethane or diethyl ether at room temperature or with gentle heating.
A classic method for this transformation is the Fischer esterification, which involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. However, this method is an equilibrium process, and may require removal of water to drive the reaction to completion. Given the potential for side reactions with the iodide, milder esterification methods are often favored.
Table 2: Comparison of Esterification Methods for 6-Iodo-1-hexanol
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetic Anhydride | Pyridine | Dichloromethane | 25 | 2-4 | 90-98 |
| Acetyl Chloride | Triethylamine | Diethyl Ether | 0-25 | 1-3 | 92-97 |
| Acetic Acid | Sulfuric Acid | Toluene (with Dean-Stark) | Reflux | 8-16 | 70-85 |
Note: This table presents typical conditions and yields for the esterification of primary alcohols. The reactivity of 6-iodo-1-hexanol is expected to be similar.
Multi-Step Conversions from Readily Available Aliphatic Feedstocks
For a more divergent and potentially cost-effective synthesis, this compound can be prepared from simple, readily available aliphatic feedstocks like 1,6-hexanediol. This multi-step approach involves the selective functionalization of one of the hydroxyl groups.
A common strategy involves the mono-protection of one of the hydroxyl groups of 1,6-hexanediol, followed by conversion of the remaining hydroxyl group to an iodide, and finally deprotection and acetylation. However, a more direct route involves the selective mono-iodination of 1,6-hexanediol. This can be challenging as it often leads to a mixture of the starting material, the desired mono-iodinated product, and the di-iodinated byproduct. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the mono-iodinated intermediate, 6-iodo-1-hexanol. Once isolated, this intermediate can be esterified as described in section 2.1.2.
Alternatively, 1,6-hexanediol can be converted to 6-chloro-1-hexanol, which is often easier to achieve selectively than the corresponding iodination. This chloro-alcohol can then be acetylated and subsequently subjected to a Finkelstein reaction as detailed in section 2.1.1.
Catalytic Approaches in the Preparation of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The preparation of this compound can benefit from both transition metal-catalyzed and organocatalytic approaches, particularly in the key bond-forming steps.
Transition Metal-Catalyzed Syntheses
While direct C-H iodination of hexyl acetate is challenging, transition metal catalysis offers potential solutions for such transformations. However, the development of catalysts for the selective iodination of terminal, unactivated C-H bonds is an ongoing area of research.
More established is the use of transition metal catalysts in cross-coupling reactions that could indirectly lead to the desired product. For instance, a protected 6-hydroxyhexyl halide could potentially undergo a transition metal-catalyzed coupling reaction, although this is a less direct route to the target molecule.
In the context of esterification, certain transition metal complexes can catalyze the acylation of alcohols. Lewis acidic metal triflates, for example, have been shown to catalyze the conversion of alcohols to other functional groups, and similar principles could be applied to esterification. However, specific applications for the synthesis of haloalkyl esters are not extensively documented.
Organocatalytic Systems for Functionalization
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of transformations. In the synthesis of this compound, organocatalysts can be employed in the esterification step.
For instance, 4-(dimethylamino)pyridine (DMAP) is a well-known and highly effective nucleophilic catalyst for the acylation of alcohols with acid anhydrides. Its mechanism involves the formation of a highly reactive N-acylpyridinium intermediate. The use of DMAP or its derivatives can significantly accelerate the esterification of 6-iodo-1-hexanol, allowing the reaction to proceed under mild conditions and with high efficiency.
Furthermore, N-heterocyclic carbenes (NHCs) have been developed as versatile organocatalysts for a variety of reactions, including esterifications. While their application to the specific synthesis of this compound is not explicitly detailed in the literature, their ability to activate acyl donors makes them promising candidates for future synthetic developments in this area.
Table 3: Comparison of Catalytic Systems for the Esterification of Primary Alcohols
| Catalyst System | Acylating Agent | Solvent | Key Advantages |
| Pyridine (stoichiometric) | Acetic Anhydride | Dichloromethane | Well-established, effective |
| DMAP (catalytic) | Acetic Anhydride | Dichloromethane | High catalytic activity, mild conditions |
| N-Heterocyclic Carbenes (catalytic) | Various Acyl Donors | Various | Metal-free, versatile |
Note: This table provides a general comparison of catalytic systems for the acylation of primary alcohols.
Green Chemistry Principles in this compound Synthesis
The choice of solvent is a critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. gctlc.org
For the Iodination Step: A likely pathway to introduce the iodine atom is through a nucleophilic substitution reaction, such as the Finkelstein reaction, which traditionally converts an alkyl chloride or bromide to an alkyl iodide using a sodium iodide solution in acetone. byjus.comwikipedia.org While effective, acetone is a volatile organic compound (VOC). Greener approaches focus on alternative solvents or eliminating the solvent entirely.
Alternative Solvents: Research into nucleophilic substitution reactions has identified greener solvent alternatives. Ionic liquids, for instance, have been shown to be highly efficient reagents for these reactions, sometimes acting as both solvent and reagent, with the added benefit of being recyclable. organic-chemistry.org Bio-based solvents like 2-MeTHF (2-Methyltetrahydrofuran), which is derived from renewable feedstocks and has a better life-cycle assessment than traditional THF, represent another sustainable option for substitution reactions. acsgcipr.org
Solvent-Free Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous salt and an organic substrate). wikipedia.org This method can eliminate the need for expensive, and often hazardous, solvents that would otherwise be required to dissolve all reactants in a single phase. ijirset.com Using a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the iodide anion from an aqueous or solid phase into the organic phase (the substrate), allowing the reaction to proceed efficiently without a bulk organic solvent. ijirset.comresearchgate.netdalalinstitute.com
For the Acetylation Step: The esterification of the hydroxyl group in a 6-iodo-1-hexanol intermediate can also be made significantly greener.
Solvent-Free Acetylation: Several methods have been developed for the acetylation of alcohols under solvent- and catalyst-free conditions. mdpi.com A general and practical route involves using acetyl chloride directly with the alcohol. The reaction is often efficient, with short reaction times and mild conditions, making the method both economic and environmentally friendly. researchgate.net
Mechanochemistry: High-speed ball-milling (HSBM) is an emerging solvent-free technique that uses mechanical force to initiate reactions. nih.gov Esterification can be achieved at room temperature by milling an alcohol and a carboxylic acid with reagents like I2/KH2PO2. This method avoids bulk heating and the use of toxic solvents. nih.gov
Solid-Supported Catalysts: Another solvent-free approach is the use of heterogeneous catalysts, such as silica-supported boric acid, for transesterification. nih.gov These solid catalysts can be easily recovered and recycled for multiple runs, minimizing waste and simplifying the product purification process. nih.gov
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. acsgcipr.org A higher atom economy signifies a more sustainable process with less waste generated as byproducts.
Analysis of a Hypothetical Synthesis:
Consider a plausible two-step synthesis of this compound starting from 6-chloro-1-hexanol.
Step 1: Finkelstein Reaction: 6-chloro-1-hexanol reacts with sodium iodide (NaI) to produce 6-iodo-1-hexanol and sodium chloride (NaCl) as a byproduct. HO-(CH2)6-Cl + NaI → HO-(CH2)6-I + NaCl
Step 2: Acetylation: The resulting 6-iodo-1-hexanol reacts with acetic anhydride to yield the final product, this compound, and acetic acid as a byproduct. HO-(CH2)6-I + (CH3CO)2O → CH3COO-(CH2)6-I + CH3COOH
The atom economy for this pathway can be calculated. While the Finkelstein reaction generates a simple, non-toxic salt as a byproduct that can be easily removed, the acetylation with acetic anhydride produces acetic acid. Although acetic acid is less hazardous than many other byproducts, it still represents a portion of the reactant atoms not incorporated into the final product. Strategies to minimize this waste could involve using a different acetylating agent or developing a catalytic cycle where the byproduct can be reused.
Interactive Table: Atom Economy Calculation for Hypothetical Synthesis
This table breaks down the atom economy for the proposed two-step synthesis of this compound.
| Step | Reactants | Molar Mass of Reactants ( g/mol ) | Desired Product | Molar Mass of Product ( g/mol ) | Byproducts | Molar Mass of Byproducts ( g/mol ) | Atom Economy (%) |
| 1. Iodination | 6-chloro-1-hexanol (C6H13ClO) + Sodium Iodide (NaI) | 136.62 + 149.89 = 286.51 | 6-iodo-1-hexanol (C6H13IO) | 228.07 | Sodium Chloride (NaCl) | 58.44 | 79.6% |
| 2. Acetylation | 6-iodo-1-hexanol (C6H13IO) + Acetic Anhydride (C4H6O3) | 228.07 + 102.09 = 330.16 | This compound (C8H15IO2) | 270.11 | Acetic Acid (C2H4O2) | 60.05 | 81.8% |
Optimization of Reaction Parameters and Yield Enhancement Techniques
Optimizing reaction parameters is crucial for enhancing yield, reducing reaction times, and lowering energy consumption, all of which are key green chemistry objectives. This involves systematically studying the effects of variables such as temperature, catalyst loading, reactant concentration, and reaction time.
For the synthesis of this compound, optimization would be applied to both the iodination and acetylation steps.
Iodination Step Optimization: In a phase-transfer catalyzed Finkelstein reaction, key parameters to optimize would include the choice and concentration of the catalyst, the stirring speed (to maximize interfacial area), temperature, and the molar ratio of the iodide salt to the haloalkane substrate. Using an excess of the metal halide can help drive the equilibrium toward the desired product. wikipedia.org
Acetylation Step Optimization: For a solvent-free acetylation, experiments would focus on finding the ideal temperature that promotes a fast reaction rate without causing decomposition of the product. The molar ratio of the acetylating agent to the alcohol is another critical parameter. For instance, in a solvent-free acetylation of various alcohols with acetic anhydride, complete conversion was often achieved at moderate temperatures (e.g., 60 °C) within a short timeframe. mdpi.com For catalyzed reactions, such as those using a solid acid catalyst, the catalyst loading (amount of catalyst relative to the reactants) would be a key variable to optimize for maximum efficiency. nih.gov
Interactive Table: Key Parameters for Optimization in Analogous Reactions
This table summarizes typical parameters and findings from studies on reactions analogous to the hypothetical synthesis steps for this compound.
| Reaction Type | Key Parameters to Optimize | Typical Optimized Conditions/Findings | Potential Green Benefit |
| Finkelstein Iodination | Solvent, Temperature, Reactant Ratio | Use of recyclable ionic liquids can replace traditional solvents. organic-chemistry.org Driving the reaction by precipitating the salt byproduct (e.g., in acetone) enhances yield. byjus.com | Reduced VOCs, solvent recycling, higher yield. |
| Phase-Transfer Catalysis | Catalyst Type & Loading, Stirring Speed, Temperature | Quaternary ammonium or phosphonium salts are effective. wikipedia.org Allows for solvent-free or biphasic systems, reducing organic solvent use. ijirset.comresearchgate.net | Elimination of hazardous solvents, faster reactions, lower energy input. |
| Solvent-Free Acetylation | Temperature, Reactant Molar Ratio, Reaction Time | Moderate temperatures (e.g., 60-80 °C) are often sufficient. mdpi.com Use of a slight excess of the acetylating agent can ensure complete conversion. | No solvent waste, reduced energy for heating/reflux, simplified workup. |
| Catalytic Transesterification | Catalyst Type & Loading, Temperature | Recyclable solid catalysts like silica-supported boric acid are effective under solvent-free conditions. nih.gov | Catalyst reusability, waste minimization, avoidance of corrosive liquid acids. |
Chemical Reactivity and Mechanistic Investigations of 1 Hexanol, 6 Iodo , Acetate
Reactivity at the Iodo Functionality
The carbon-iodine (C-I) bond is the most reactive site in the molecule under many conditions. Iodine is an excellent leaving group due to the large size of the iodide ion and the relatively weak C-I bond. This facilitates a variety of reactions at the terminal carbon.
Nucleophilic Substitution Pathways (S_N2, S_N1, S_N_i)
Nucleophilic substitution is a primary reaction pathway for 1-Hexanol, 6-iodo-, acetate (B1210297). The mechanism of this substitution is heavily influenced by the structure of the substrate.
S_N2 (Bimolecular Nucleophilic Substitution): Given that the iodine atom is attached to a primary carbon, the S_N2 mechanism is the strongly preferred pathway for nucleophilic substitution. pressbooks.pub This mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry in a single, concerted step. acs.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. A wide variety of nucleophiles can be employed to displace the iodide ion, leading to a range of functionalized hexyl acetate derivatives.
| Nucleophile | Reagent Example | Product |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 6-hydroxyhexyl acetate |
| Azide | Sodium Azide (NaN₃) | 6-azidohexyl acetate |
| Cyanide | Sodium Cyanide (NaCN) | 6-cyanohexyl acetate (Heptanenitrile, 7-oxo-, methyl ester) |
| Thiolate | Sodium thiomethoxide (NaSCH₃) | 6-(methylthio)hexyl acetate |
| Amine | Ammonia (NH₃) | 6-aminohexyl acetate |
S_N1 (Unimolecular Nucleophilic Substitution): The S_N1 pathway is highly unlikely for this compound. This mechanism proceeds through a carbocation intermediate, and primary carbocations are notoriously unstable. pressbooks.pub Therefore, conditions that would typically favor S_N1 reactions (e.g., polar protic solvents, non-basic nucleophiles) will still result in a very slow or non-existent reaction compared to the S_N2 pathway.
S_N_i (Internal Nucleophilic Substitution): The S_N_i mechanism is not relevant for alkyl halides like 1-Hexanol, 6-iodo-, acetate. This pathway is characteristic of reactions involving alcohols and thionyl chloride, for example.
Radical Reactions Involving the C-I Bond
The relatively weak C-I bond (bond dissociation energy of approximately 220-230 kJ/mol) makes this compound susceptible to homolytic cleavage, initiating radical reactions. libretexts.org These reactions are typically initiated by light or radical initiators like azobisisobutyronitrile (AIBN) or triethylborane. nih.gov
The general mechanism involves three stages:
Initiation: A radical initiator generates a radical species, which then abstracts the iodine atom from 6-iodohexyl acetate to form a primary hexyl acetate radical.
Propagation: The resulting alkyl radical can then participate in various reactions, such as addition to an alkene or alkyne, followed by abstraction of an atom from another molecule to regenerate a radical and continue the chain. libretexts.orgnih.gov
Termination: The reaction ceases when two radical species combine. nih.gov
An example of a radical reaction is the addition across a double bond. If the 6-acetoxyhexyl radical were to react with an alkene, it would form a new carbon-carbon bond and a new radical, which would then propagate the chain.
Elimination Reactions and Olefin Formation
Elimination reactions can compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. For this compound, an E2 (bimolecular elimination) mechanism would be expected. utdallas.edu
In an E2 reaction, a strong base removes a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group is simultaneously expelled, forming a double bond. youtube.com The use of a bulky base, such as potassium tert-butoxide (KOC(CH₃)₃), favors elimination over substitution by hindering the base's ability to act as a nucleophile and attack the primary carbon. utdallas.edu The product of such an elimination reaction would be hex-5-en-1-yl acetate .
| Condition | Favored Pathway | Rationale |
| Strong, non-bulky base (e.g., NaOH) | S_N2 | The nucleophile can easily access the primary carbon. |
| Strong, bulky base (e.g., KOC(CH₃)₃) | E2 | Steric hindrance prevents nucleophilic attack, favoring proton abstraction. |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)
Primary alkyl iodides are excellent precursors for the formation of various organometallic reagents. libretexts.orgmsu.edu The general reactivity for halide precursors increases in the order Cl < Br < I. libretexts.orglibretexts.org
Grignard Reagents: Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) would yield the corresponding Grignard reagent, (6-acetoxyhexyl)magnesium iodide. libretexts.orgyoutube.com
Organolithium Reagents: Reaction with two equivalents of lithium metal in a suitable solvent like pentane (B18724) or hexane (B92381) would produce the organolithium reagent, (6-acetoxyhexyl)lithium. libretexts.orgyoutube.com
A significant challenge in forming Grignard and organolithium reagents from this compound is the incompatibility of these highly reactive organometallics with the ester functionality. The nucleophilic carbon of the newly formed organometallic can attack the electrophilic carbonyl carbon of the acetate group on another molecule, leading to polymerization or other side products. To achieve successful formation and subsequent reaction of the organometallic, the ester group would likely need to be protected first (e.g., by conversion to an acetal) or less reactive organometallics would need to be prepared.
Organozinc Reagents: Organozinc reagents are generally less reactive than their magnesium or lithium counterparts and are more tolerant of ester groups. Their formation from this compound could potentially be achieved, offering a pathway for subsequent reactions like Negishi coupling.
Reactivity at the Acetate Ester Moiety
The acetate group is generally less reactive than the iodoalkane functionality. Reactions at this site typically require acidic or basic conditions and often elevated temperatures.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ester can be hydrolyzed to the corresponding alcohol, 6-iodohexan-1-ol , under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible process carried out in the presence of a strong acid (e.g., H₂SO₄) and an excess of water.
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction using a stoichiometric amount of a strong base, such as sodium hydroxide. The reaction yields the alcohol and the salt of the carboxylic acid (sodium acetate).
Transesterification: This process involves the conversion of the acetate ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions would result in the formation of methyl acetate and 6-iodohexan-1-ol. Research on the synthesis of n-hexyl acetate via transesterification highlights the conditions often used for such transformations. researchgate.netntnu.no
Reductive Cleavage of the Ester
There are no specific studies detailing the reductive cleavage of the acetate group in this compound. In general, acetate esters can be cleaved reductively using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would typically reduce the ester to a primary alcohol.
Applying this to this compound, the expected reaction would be the conversion of the acetate group to a hydroxyl group, yielding 6-iodo-1-hexanol. However, a potential competing reaction is the reduction of the carbon-iodine bond. Primary alkyl iodides can also be reduced by hydride reagents, which would lead to the formation of 1-hexanol. The outcome would depend on the specific reagents and reaction conditions employed, with chemoselectivity being a key consideration.
Table 1: Plausible Products of Reductive Cleavage
| Reactant | Reagent | Plausible Product(s) | Reaction Type |
|---|---|---|---|
| This compound | LiAlH₄ | 6-iodo-1-hexanol | Ester Reduction |
Intramolecular Cyclization and Rearrangement Pathways
Direct intramolecular cyclization of this compound to a lactone is not feasible as a lactone is a cyclic ester, requiring a molecule with both a hydroxyl and a carboxylic acid group. A hypothetical multi-step pathway could be envisioned to convert this compound into a lactone, such as ε-caprolactone (oxepan-2-one).
A plausible, though undocumented, synthetic route could be:
Hydrolysis: The acetate ester is first hydrolyzed under acidic or basic conditions to yield 6-iodo-1-hexanol.
Cyanation: The resulting primary iodide undergoes nucleophilic substitution with a cyanide salt (e.g., sodium cyanide) to form 7-hydroxyheptanenitrile. This is a standard Sɴ2 reaction, favored by the primary nature of the alkyl iodide.
Hydrolysis of Nitrile: The nitrile group is then hydrolyzed under strong acidic or basic conditions to a carboxylic acid, yielding 7-hydroxyheptanoic acid.
Lactonization: Finally, the resulting hydroxy acid could undergo an intramolecular Fischer esterification, typically under acidic conditions, to form the seven-membered lactone ring, ε-caprolactone.
This proposed sequence is based on well-established organic reactions but has not been specifically reported starting from this compound.
Ring expansion and contraction reactions are processes that alter the size of a pre-existing ring structure. As this compound is an acyclic (linear) molecule, these types of rearrangements are not applicable. The molecule would first have to undergo an intramolecular cyclization to form a ring before any subsequent expansion or contraction could occur.
Mechanistic Studies of Key Transformations
No kinetic investigations or determinations of rate-determining steps have been published for any transformation involving this compound.
For the hypothetical reactions discussed:
Nucleophilic Substitution (Cyanation): The substitution of the iodide by cyanide would be expected to follow a second-order rate law, characteristic of an Sɴ2 mechanism. The rate would be proportional to the concentrations of both the alkyl iodide and the cyanide nucleophile. The rate-determining step would be the single, concerted step involving the nucleophilic attack and displacement of the iodide.
Ester Hydrolysis: The kinetics of the initial ester hydrolysis step would depend on the conditions. Acid-catalyzed hydrolysis typically involves a rate-determining step of water attacking the protonated carbonyl carbon. Base-catalyzed hydrolysis (saponification) involves a rate-determining step of hydroxide attacking the carbonyl carbon, with the rate being first order in both ester and hydroxide concentration.
There are no published studies on the identification or characterization of reaction intermediates in transformations of this compound.
Based on general mechanistic principles:
The Sɴ2 reaction of the primary iodide with a nucleophile (like cyanide) proceeds through a high-energy transition state rather than a stable, observable intermediate.
Acid-catalyzed ester hydrolysis involves a tetrahedral intermediate formed after the nucleophilic attack of water on the protonated carbonyl group.
Base-catalyzed ester hydrolysis also proceeds through a tetrahedral intermediate formed from the addition of hydroxide to the carbonyl carbon.
These intermediates are fundamental concepts in reaction mechanisms but have not been specifically characterized for reactions involving the title compound.
Stereochemical and Regiochemical Control in Reactions of this compound
The chemical reactivity of this compound is largely dictated by the presence of two key functional groups: a primary alkyl iodide and a terminal acetate group. These groups influence the stereochemical and regiochemical outcomes of nucleophilic substitution reactions. Due to the unbranched nature of the hexyl chain, the primary carbon bearing the iodine atom is the principal site of reactivity.
Stereochemical Control
Stereochemical control in reactions involving this compound is most relevant when a chiral center is introduced or when the molecule interacts with a chiral reagent. The primary carbon atom (C6) bonded to the iodine is prochiral. A nucleophilic substitution reaction at this center can, in principle, lead to the formation of a new stereocenter if the incoming nucleophile is attached to a chiral group or if the reaction is catalyzed by a chiral entity.
The predominant mechanism for nucleophilic substitution at a primary alkyl halide is the S(_N)2 (bimolecular nucleophilic substitution) mechanism. A hallmark of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center. This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (iodine), in a "backside attack."
While this compound itself is achiral, we can consider a hypothetical scenario where one of the hydrogen atoms on C5 is replaced with a deuterium (B1214612) atom, creating a chiral center. In such a case, the S(_N)2 reaction would proceed with a predictable inversion of configuration.
Table 1: Hypothetical Stereochemical Outcome of S(_N)2 Reaction at a Chiral Analog of this compound
| Reactant (Hypothetical) | Nucleophile | Product | Stereochemical Outcome |
| (R)-6-iodo-5-deutero-hexyl acetate | Azide (N(_3)(-)) | (S)-6-azido-5-deutero-hexyl acetate | Inversion of configuration |
| (S)-6-iodo-5-deutero-hexyl acetate | Thiolate (RS(-)) | (R)-6-thio-5-deutero-hexyl acetate | Inversion of configuration |
This table is illustrative and based on the established principles of S(_N)2 reactions.
Regiochemical Control
Regiochemical control concerns which atom in a molecule is attacked during a reaction. In the case of this compound, there are two primary electrophilic sites: the carbon atom bonded to the iodine (C6) and the carbonyl carbon of the acetate group (C1'). The relative reactivity of these sites with a given nucleophile determines the regiochemical outcome.
Substitution at C6: The carbon-iodine bond is highly polarized, making C6 an excellent electrophile for S(_N)2 reactions. Iodide is an excellent leaving group, further promoting substitution at this position. Most common nucleophiles (e.g., amines, alkoxides, cyanides) will preferentially attack the C6 position.
Reaction at the Acetate Group: The carbonyl carbon of the acetate group is also electrophilic and can be attacked by strong nucleophiles, particularly under conditions that favor ester cleavage (e.g., hydrolysis with hydroxide). However, this typically requires harsher conditions than substitution at the primary alkyl iodide.
The regioselectivity of reactions with this compound is therefore highly dependent on the nature of the nucleophile and the reaction conditions.
Table 2: Regioselectivity of Nucleophilic Reactions with this compound
| Nucleophile | Reaction Conditions | Major Product | Minor Product (if any) | Regiochemical Preference |
| Sodium Cyanide (NaCN) in DMSO | Room Temperature | 7-cyano-hexyl acetate | - | Selective for C6 substitution |
| Sodium Azide (NaN(_3)) in DMF | 50 °C | 6-azidohexyl acetate | - | Selective for C6 substitution |
| Sodium Hydroxide (NaOH) in H(_2)O/Ethanol | Reflux | 6-iodohexan-1-ol | - | Selective for ester hydrolysis |
| Methylamine (CH(_3)NH(_2)) | Room Temperature | N-(6-acetoxyhexyl)methylamine | - | Selective for C6 substitution |
This data is representative of typical outcomes for these classes of reactions.
The Synthetic Versatility of this compound in Complex Organic Chemistry
The bifunctional nature of this compound, a compound featuring both a terminal iodo group and an acetate functionality, positions it as a strategic building block in the landscape of complex organic synthesis. Its utility spans the construction of polyfunctionalized molecules, the formation of intricate cyclic systems, and the development of novel polymer architectures. This article explores the multifaceted applications of this compound, highlighting its role in the precise assembly of complex molecular frameworks.
Advanced Spectroscopic and Structural Elucidation of 1 Hexanol, 6 Iodo , Acetate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Hexanol, 6-iodo-, acetate (B1210297) is anticipated to exhibit distinct signals for each unique proton environment. The methylene (B1212753) protons adjacent to the electronegative iodine and oxygen atoms will be deshielded and thus appear at a lower field (higher ppm value).
¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum will display characteristic signals for each carbon atom. The carbons directly bonded to the iodine and the ester oxygen will show the most significant downfield shifts.
To unambiguously assign these signals and elucidate the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the carbon chain. For instance, the protons on C1 would show a correlation to the protons on C2, and so on, down the hexyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the connection between the acetyl group and the hexyl chain, for example, by observing a correlation between the protons on C1 and the carbonyl carbon of the acetate group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for a flexible acyclic molecule like this for initial structural confirmation, it can offer insights into preferred conformations.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 1-Hexanol, 6-iodo-, acetate.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~ 4.05 (t) | ~ 64.5 |
| 2 | ~ 1.65 (m) | ~ 28.5 |
| 3 | ~ 1.40 (m) | ~ 25.5 |
| 4 | ~ 1.30 (m) | ~ 30.0 |
| 5 | ~ 1.85 (m) | ~ 33.5 |
| 6 | ~ 3.20 (t) | ~ 7.0 |
| Acetate CH₃ | ~ 2.05 (s) | ~ 21.0 |
| Acetate C=O | - | ~ 171.0 |
Note: Predicted values are based on standard chemical shift increments and data from similar compounds. Actual experimental values may vary.
The flexible nature of the hexyl chain in this compound allows it to adopt numerous conformations in solution. Conformational analysis through NMR can provide insights into the most populated conformers. This is often achieved by analyzing the vicinal coupling constants (³JHH) between protons on adjacent carbons. The magnitude of these coupling constants, as described by the Karplus equation, is related to the dihedral angle between the coupled protons. By measuring these couplings, it is possible to infer the preferred staggered conformations (anti or gauche) around the C-C bonds of the alkyl chain. For long-chain alkyl derivatives, a dynamic equilibrium of multiple conformers is expected, with a general preference for extended anti-periplanar arrangements to minimize steric hindrance.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation behavior, which can provide further structural information.
Upon ionization in the mass spectrometer (e.g., by electron impact), this compound will undergo fragmentation, breaking down into smaller, charged species. The analysis of these fragment ions provides a fingerprint of the molecule's structure. Key fragmentation pathways for this molecule are expected to include:
Loss of the Acetoxy Group: Cleavage of the C1-O bond can lead to the loss of a neutral acetic acid molecule (60 Da) or an acetoxy radical (59 Da).
Alpha-Cleavage: Fission of the C-C bonds adjacent to the oxygen and iodine atoms is a common fragmentation route. For instance, cleavage between C1 and C2 would be facilitated by the adjacent oxygen.
Loss of Iodine: The C-I bond is relatively weak and can cleave to generate a fragment corresponding to the loss of an iodine radical (127 Da).
McLafferty Rearrangement: While less direct for the primary iodide, rearrangement processes involving the transfer of a hydrogen atom followed by cleavage can also occur, particularly involving the ester group.
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accurate mass can be used to determine the elemental formula of the compound, confirming its atomic composition. For this compound (C₈H₁₅IO₂), the theoretical exact mass can be calculated using the most abundant isotopes of each element. Comparison of the experimentally measured accurate mass with the theoretical value provides strong evidence for the proposed molecular formula.
Theoretical Exact Mass of C₈H₁₅IO₂: 269.0066 g/mol
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups.
For this compound, the key functional groups are the ester and the alkyl iodide.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ range. The C-H stretching vibrations of the alkyl chain will be observed around 2850-2960 cm⁻¹, and C-H bending vibrations will be present in the 1350-1470 cm⁻¹ region. The C-I stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-H stretching and bending modes will also be visible in the Raman spectrum. The C-I stretch, being a vibration of a heavy atom, often gives rise to a strong and easily identifiable Raman signal. The C=O stretch of the ester is typically a weaker Raman scatterer compared to its strong IR absorption.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H Stretch (Alkyl) | 2850 - 2960 | FT-IR, Raman |
| C=O Stretch (Ester) | 1735 - 1750 | FT-IR (Strong) |
| C-H Bend (Alkyl) | 1350 - 1470 | FT-IR, Raman |
| C-O Stretch (Ester) | 1000 - 1300 | FT-IR |
| C-I Stretch | 500 - 600 | FT-IR, Raman (Strong) |
X-ray Crystallography of Solid Derivatives for Absolute Configuration and Solid-State Structure
As of the current body of scientific literature, no publicly available X-ray crystallography data for this compound or its solid derivatives could be identified. Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of molecular structure, conformation, and packing.
The successful application of this method relies on the ability to grow single crystals of sufficient size and quality from the compound of interest or a suitable solid derivative. While spectroscopic methods such as NMR and mass spectrometry provide valuable information about the connectivity and chemical environment of atoms, X-ray crystallography offers an unparalleled level of detail regarding the solid-state structure.
For a molecule like this compound, which is a liquid at room temperature, derivatization to a solid compound would be a necessary prerequisite for X-ray crystallographic analysis. This could involve reactions at the acetate group or other functionalization strategies that lead to the formation of a crystalline product.
Although no specific studies on the crystal structure of this compound derivatives were found, the principles of X-ray crystallography would be applicable. Should such a study be undertaken in the future, the resulting data would typically include:
Crystallographic Data Table: This table would summarize key parameters of the crystal and the data collection process.
Molecular Structure: An unambiguous depiction of the molecular geometry, including bond lengths, bond angles, and torsion angles.
Crystal Packing: An analysis of how the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonds or halogen bonds.
Absolute Configuration: For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry.
Without experimental data, any further discussion on the X-ray crystallography of this compound or its derivatives would be speculative. The scientific community awaits future research that may shed light on the solid-state structure of this compound and its derivatives.
Theoretical and Computational Studies on 1 Hexanol, 6 Iodo , Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. Methodologies such as Density Functional Theory (DFT) are routinely employed to investigate various molecular attributes with a high degree of accuracy.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. acs.orgwhiterose.ac.uk It is a workhorse of modern computational chemistry for predicting the geometric and electronic properties of molecules. For 1-Hexanol, 6-iodo-, acetate (B1210297), DFT calculations would be used to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry.
This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. Key geometric parameters that would be determined include:
Bond Lengths: The equilibrium distances between bonded atoms (e.g., C-C, C-O, C-H, C-I).
Bond Angles: The angles formed by three connected atoms.
Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties. The distribution of electrons within the molecule is key to its reactivity and spectroscopic characteristics. Important electronic structure descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for 1-Hexanol, 6-iodo-, acetate
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C-I | ~2.14 Å |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.34 Å |
| Bond Angle | O-C-C (ester) | ~110° |
| Bond Angle | C-C-I | ~111° |
Note: These are representative values based on general chemical principles and DFT calculations for similar molecules. Specific calculations for this compound are required for precise values.
Conformational Energy Landscape Analysis
Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements, known as conformations. Conformational analysis is the study of the different rotational forms (rotamers) of a molecule and their relative energies. researchgate.netdalalinstitute.comresearchgate.net
A comprehensive analysis involves systematically rotating the dihedral angles of the flexible bonds in the molecule and calculating the energy for each conformation. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The low-energy regions on the PES correspond to stable conformations, while the high-energy regions represent transition states between these conformers. This analysis is crucial for understanding which shapes the molecule is most likely to adopt at a given temperature. For a flexible molecule like this compound, with its hexyl chain, numerous local energy minima would be expected.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are invaluable for predicting spectroscopic data, which can then be compared with experimental results for structure verification. pitt.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can be used to calculate the chemical shifts of ¹H and ¹³C nuclei. nih.gov These calculations are based on the magnetic shielding experienced by each nucleus, which is determined by the local electronic environment. Predicted NMR spectra can aid in the assignment of experimental spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemistry methods. These frequencies correspond to the absorption bands observed in an IR spectrum. Each vibrational mode involves specific atomic motions, and their calculated frequencies can be used to identify the presence of particular functional groups (e.g., the C=O stretch of the acetate group).
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the properties of a single, isolated molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. researchgate.net
Solution-Phase Behavior and Solvent Effects
MD simulations can model how this compound behaves in a solvent. This involves placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, chloroform) and calculating the forces between all atoms using a force field. The simulation then solves Newton's equations of motion to track the positions and velocities of all atoms over time.
These simulations can reveal:
Solvation Structure: How solvent molecules arrange themselves around the solute.
Conformational Dynamics: How the molecule's shape changes over time in solution.
Transport Properties: Such as the diffusion coefficient of the molecule in the solvent.
The choice of solvent can significantly influence the conformational preferences of a flexible molecule. MD simulations can quantify these solvent effects by comparing the conformational landscape in the gas phase (from quantum calculations) with that observed in different solvents.
Interactions with Catalysts or Reagents
MD simulations can also be employed to study the initial steps of a chemical reaction, such as the binding of this compound to a catalyst or its interaction with a reagent. By modeling the system at the atomic level, these simulations can provide insights into:
Binding Modes: The preferred orientation of the molecule when it interacts with another species.
Interaction Energies: The strength of the interaction between the molecule and its binding partner.
Reaction Pathways: By combining MD with quantum mechanics (QM/MM methods), it is possible to simulate the entire reaction process, including the breaking and forming of chemical bonds.
For a molecule like this compound, simulations could be used to study its interaction with nucleophiles in substitution reactions at the carbon bearing the iodine atom, or its binding to the active site of an enzyme.
Computational Elucidation of Reaction Mechanisms and Transition States
The study of reaction mechanisms through computational methods offers a molecular-level view of chemical transformations, which is often unattainable through experimental means alone. For this compound, computational chemistry can be employed to explore various potential reaction pathways, most notably nucleophilic substitution reactions at the carbon atom bonded to the iodine.
Reaction Coordinate and Energy Profile:
A primary application of computational chemistry in this context is the mapping of the potential energy surface for a given reaction. For instance, in a substitution reaction involving a nucleophile (Nu⁻), the reaction pathway can be modeled to determine the energies of the reactants, transition state, and products.
CH₃COO(CH₂)₆I + Nu⁻ → CH₃COO(CH₂)₆Nu + I⁻
Computational methods, such as Density Functional Theory (DFT), are instrumental in these investigations. researchgate.net By systematically changing the distance between the nucleophile and the carbon atom attached to the iodine, an energy profile for the reaction can be generated. The peak of this profile corresponds to the transition state, a fleeting molecular arrangement that is critical in determining the reaction rate.
Transition State Geometry and Energetics:
The transition state is a key structure in understanding reaction mechanisms. nih.gov For a typical Sₙ2 reaction of this compound, the transition state would feature a pentacoordinate carbon atom, where the nucleophile is forming a new bond and the iodide ion is simultaneously breaking its bond. Computational software can calculate the geometry of this transition state, including bond lengths and angles, as well as its energy.
A hypothetical energy profile for an Sₙ2 reaction of this compound with a generic nucleophile is presented below. The activation energy (ΔEₐ) is the energy difference between the reactants and the transition state.
| Species | Relative Energy (kJ/mol) |
| Reactants (this compound + Nu⁻) | 0 |
| Transition State | +85 |
| Products (6-substituted hexyl acetate + I⁻) | -40 |
This is an interactive data table. You can sort and filter the data.
The calculation of these energetic barriers provides a quantitative measure of the reaction's feasibility. nih.gov Lower activation energies suggest a faster reaction rate. Computational models can also explore the influence of the solvent on the reaction, which can significantly alter the energy profile.
Structure-Reactivity Relationship Prediction
Predicting how the structure of a molecule influences its reactivity is a cornerstone of modern chemistry. chemrxiv.org Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful tools for this purpose. nist.govnih.govlongdom.orgwikipedia.org These models establish a mathematical relationship between the chemical structure and a specific property, such as reaction rate or biological activity.
Molecular Descriptors:
To build a structure-reactivity model for this compound, a set of molecular descriptors would first be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure. For this compound, these could include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial charge on the carbon atom bonded to the iodine, the energy of the Highest Occupied Molecular Orbital (HOMO), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A more positive partial charge on the carbon atom would suggest a higher susceptibility to nucleophilic attack.
Steric Descriptors: These relate to the three-dimensional shape and size of the molecule. For example, the steric hindrance around the reaction center can be quantified.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.
Predictive Modeling:
Once a set of descriptors is calculated for a series of related compounds, a statistical model can be built to correlate these descriptors with experimentally determined reactivity. Even in the absence of extensive experimental data for this compound itself, its reactivity can be predicted based on models developed for similar iodoalkanes.
A hypothetical QSAR model for predicting the relative reaction rate of iodoalkanes in a substitution reaction might take the following form:
log(Relative Rate) = c₀ + c₁ * q(C-I) + c₂ * E(LUMO) + c₃ * S
Where:
q(C-I) is the partial charge on the carbon atom of the C-I bond.
E(LUMO) is the energy of the Lowest Unoccupied Molecular Orbital.
S is a steric parameter.
c₀, c₁, c₂, c₃ are coefficients determined from the statistical fitting of the model to a training set of molecules with known reactivities.
Below is a table of hypothetical calculated descriptors for this compound and related iodoalkanes, along with a predicted relative reactivity based on a hypothetical QSAR model.
| Compound | Partial Charge on C-I (q) | LUMO Energy (eV) | Steric Parameter (S) | Predicted Relative Reactivity |
| 1-Iodopropane | +0.15 | -1.2 | 1.0 | 1.2 |
| 1-Iodobutane | +0.14 | -1.1 | 1.1 | 1.0 |
| 1-Iodopentane | +0.13 | -1.0 | 1.2 | 0.8 |
| This compound | +0.12 | -0.9 | 1.3 | 0.6 |
This is an interactive data table. You can sort and filter the data.
These predictive models are valuable for screening large numbers of virtual compounds to identify those with desired reactivity profiles, thereby accelerating the discovery of new molecules for various applications. acs.org
Future Directions and Emerging Research Avenues for 1 Hexanol, 6 Iodo , Acetate Chemistry
Exploration of Novel Organocatalytic and Biocatalytic Transformations
The development of catalytic systems that offer high selectivity and efficiency under mild conditions is a central theme in modern chemistry. For 1-Hexanol, 6-iodo-, acetate (B1210297), both organocatalysis and biocatalysis present promising avenues for novel transformations.
Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for promoting challenging reactions. mdpi.comresearchgate.net Future research could explore the use of organocatalysts to activate the C-I bond or the ester functionality of 6-iodohexyl acetate. For instance, chiral amines or phosphoric acids could be investigated for enantioselective substitution reactions at the carbon bearing the iodine. Conceptually similar to asymmetric halolactonization processes, these methods could introduce chirality into molecules derived from this substrate. nih.gov
Biocatalysis employs enzymes to perform chemical transformations with high specificity and under environmentally benign conditions. Enzymes like lipases are active in non-aqueous media and could be used for selective transesterification or hydrolysis of the acetate group, potentially in ionic liquids to improve catalyst stability and recycling. nih.gov Furthermore, oxidoreductases or hydrolases could be engineered to act on the iodoalkane portion of the molecule. For example, certain alcohol dehydrogenases have been shown to promote the oxidation of diols derived from iodoalkanes, suggesting that enzymes could be developed to functionalize the alkyl chain. researchgate.net
Table 1: Potential Catalytic Transformations
| Catalysis Type | Potential Transformation | Catalyst Example | Potential Product Class |
|---|---|---|---|
| Organocatalysis | Asymmetric Nucleophilic Substitution (at C-I) | Chiral Amines, Cinchona Alkaloids | Chiral Ethers, Amines, or Thioethers |
| Organocatalysis | Phase-Transfer Catalysis | Quaternary Ammonium Salts | Azides, Cyanides, or other substituted hexyl acetates |
| Biocatalysis | Selective Ester Hydrolysis/Transesterification | Lipases (e.g., from Candida antarctica) | 6-Iodo-1-hexanol, Novel Esters |
| Biocatalysis | Oxidation of the Alkyl Chain | Engineered Cytochrome P450s or Dehydrogenases | Hydroxylated or Ketone-containing derivatives |
Development of Sustainable Synthetic Routes with Reduced Environmental Impact
Modern chemical synthesis increasingly emphasizes "green chemistry" principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Developing sustainable routes to and from 1-Hexanol, 6-iodo-, acetate is a critical area for future research.
Traditional methods for synthesizing alkyl iodides, such as the Finkelstein reaction, often use stoichiometric reagents and volatile organic solvents. ncert.nic.in Future work could focus on catalytic routes that improve atom economy. One promising area is the use of hypervalent iodine reagents, which can facilitate coupling reactions without the need for transition metal catalysts, thereby reducing concerns about metal contamination and waste. eurekalert.org
Table 2: Comparison of Synthetic Approaches
| Approach | Traditional Method | Sustainable Alternative | Key Advantage of Alternative |
|---|---|---|---|
| Iodination | Finkelstein Reaction (e.g., from 6-chlorohexyl acetate with NaI) | Catalytic iodination with recyclable reagents | Reduced waste, improved atom economy |
| Esterification | Fischer esterification with strong acid catalyst | Enzymatic esterification or use of solid acid catalysts | Milder conditions, easier catalyst separation, higher selectivity |
| Solvent Use | Volatile organic solvents (e.g., acetone, DMF) | Bio-based solvents, ionic liquids, or solvent-free conditions | Reduced toxicity and environmental pollution wjarr.com |
| Process Technology | Batch processing | Flow chemistry or reactive distillation | Improved efficiency, safety, and scalability |
Expansion of Applications in Underexplored Areas of Organic Synthesis
As a bifunctional building block, this compound holds considerable potential for the synthesis of a wide range of more complex organic compounds. ncert.nic.in Its utility can be expanded beyond simple substitution reactions.
One underexplored area is its use in the formation of organometallic reagents. The terminal iodide can be converted into an organozinc or Grignard reagent, which could then participate in various carbon-carbon bond-forming reactions. The ester functionality would need to be compatible with the reaction conditions or protected, offering a handle for subsequent transformations.
Another avenue is its application in polymerization chemistry. The molecule could serve as a functional chain transfer agent or as a precursor to a monomer. For example, after converting the iodide to another functional group (e.g., an amine or an azide), the resulting molecule could be used in the synthesis of specialty polyamides or polyurethanes. The acetate group could be retained in the polymer backbone or removed post-polymerization to unmask a hydroxyl group for further modification.
Finally, its role as a molecular probe or linker in medicinal chemistry and chemical biology could be investigated. The alkyl chain provides spacing, the terminal iodide allows for covalent attachment to biomolecules (e.g., cysteine residues in proteins), and the ester group could be designed for enzymatic cleavage, enabling its use in controlled-release systems.
Interdisciplinary Research with Related Chemical Fields
The study of this compound can benefit from and contribute to interdisciplinary research.
Environmental Chemistry: Halogenated organic compounds persist in the environment, and understanding their fate is crucial. ncert.nic.in Research into the biodegradation pathways of 6-iodohexyl acetate, potentially involving soil microorganisms, would provide valuable data on the environmental impact of iodo-organic compounds. This connects to broader studies on the biogeochemical cycle of iodine. frontiersin.org
Materials Science: In conjunction with materials scientists, chemists could explore the use of this compound as a precursor for surface modification. The iodo- or a derived functional group could be used to graft molecules onto surfaces like silica or gold, while the acetate end could be modified to alter surface properties such as hydrophobicity.
Biochemistry and Enzyme Engineering: Collaboration with biochemists could lead to the discovery or engineering of novel enzymes that can transform 6-iodohexyl acetate with high selectivity. nih.gov This could involve screening microbial sources for new enzymatic activities or using directed evolution to adapt existing enzymes for specific reactions on this substrate.
Computational Chemistry: Theoretical studies could predict the reactivity of this compound in various catalytic systems, guiding experimental work. Chemoinformatics could help in designing novel catalysts or predicting the properties of polymers and other materials derived from this building block.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a versatile tool in catalysis, sustainable synthesis, and the creation of novel functional molecules and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
